N-(4-bromophenyl)-N-phenylprop-2-enamide

Catalog No.
S6457273
CAS No.
1956368-15-2
M.F
C15H12BrNO
M. Wt
302.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromophenyl)-N-phenylprop-2-enamide

CAS Number

1956368-15-2

Product Name

N-(4-bromophenyl)-N-phenylprop-2-enamide

IUPAC Name

N-(4-bromophenyl)-N-phenylprop-2-enamide

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

InChI

InChI=1S/C15H12BrNO/c1-2-15(18)17(13-6-4-3-5-7-13)14-10-8-12(16)9-11-14/h2-11H,1H2

InChI Key

WFQQVUPOAKOTGT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br

N-(4-bromophenyl)-N-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a bromine atom substituted on a phenyl ring and an enamide functional group. This compound can be categorized under the class of enamides, which are known for their double bond between the carbon atoms adjacent to the nitrogen atom of the amide group. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of interest in various fields of research.

Typical of enamides, including:

  • Acylation Reactions: Enamides can undergo acylation through C(sp2)-H activation, leading to the formation of more complex structures. This reaction often employs transition-metal-free photoredox catalysis, which has been shown to yield various acylated products with good efficiency .
  • Radical Reactions: The compound can also participate in radical reactions, where it can act as a radical acceptor or donor. For instance, studies have demonstrated that enamides can be involved in radical-trapping experiments, revealing their potential as intermediates in organic synthesis .

The biological activity of N-(4-bromophenyl)-N-phenylprop-2-enamide has been explored primarily in terms of its anti-inflammatory properties. In vitro studies have indicated that derivatives of this compound exhibit significant cell viability effects against specific cell lines, such as THP1-Blue™ NF-κB cells. The compound's IC50 value was found to be around 6.5 µM, indicating its potency as an anti-inflammatory agent . The presence of halogen substituents like bromine is crucial for enhancing biological activity, as they influence lipophilicity and electronic properties.

Several methods have been developed for synthesizing N-(4-bromophenyl)-N-phenylprop-2-enamide:

  • Conventional Methods: Traditional synthetic routes often involve the reaction of appropriate aniline derivatives with α,β-unsaturated carbonyl compounds under reflux conditions. For example, N-phenylprop-2-enamide can be synthesized by reacting acetanilide with benzaldehyde in the presence of a base .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that significantly reduce reaction times and improve yields. In this approach, reactants are subjected to microwave irradiation, which enhances the reaction kinetics and allows for cleaner product formation .
  • Photoredox Catalysis: Another innovative method involves using photoredox catalysis to facilitate the reaction under mild conditions without the need for harsh reagents or solvents .

N-(4-bromophenyl)-N-phenylprop-2-enamide has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new anti-inflammatory drugs.
  • Material Science: The unique properties of enamides make them suitable for applications in polymer chemistry and materials science.
  • Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N-(4-bromophenyl)-N-phenylprop-2-enamide focus on its mechanism of action at the molecular level. Research indicates that the compound's effectiveness is influenced by its ability to interact with specific biological targets, such as transcription factors involved in inflammatory responses. The positioning and nature of substituents on the phenyl rings play a significant role in modulating these interactions, highlighting the importance of structure-activity relationships in drug design .

Several compounds share structural similarities with N-(4-bromophenyl)-N-phenylprop-2-enamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(3-chlorophenyl)-N-phenylprop-2-enamideStructureContains chlorine instead of bromine; different biological activity profile
N-(4-fluorophenyl)-N-phenylprop-2-enamideStructureFluorine substitution affects lipophilicity and reactivity
N-(2-methylphenyl)-N-phenylprop-2-enamideStructureMethyl group introduces sterics that may influence binding affinity

The uniqueness of N-(4-bromophenyl)-N-phenylprop-2-enamide lies in its specific halogen substitution pattern and its resultant biological activities compared to other similar compounds. The presence of bromine enhances its reactivity and potential interactions with biological targets, making it a valuable candidate for further research.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

301.01023 g/mol

Monoisotopic Mass

301.01023 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-25

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